N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide
Overview
Description
N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a cyano group attached to a phenyl ring, which is further connected to a sulfonyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide typically involves the reaction of 2-cyanophenylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:
- Dissolve 2-cyanophenylamine in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add phenylsulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The acetamide moiety can participate in condensation reactions to form larger molecules or heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Condensation: Acid or base catalysts are often used to facilitate condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, and condensation can lead to the formation of complex heterocyclic structures.
Scientific Research Applications
N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and other complex molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can form hydrogen bonds or other interactions with target proteins, while the sulfonyl and acetamide groups can enhance binding affinity and specificity. The exact pathways involved would vary based on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-(phenylsulfonyl)acetamide: can be compared with other cyanoacetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of both the cyano and sulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(2-cyanophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c16-10-12-6-4-5-9-14(12)17-15(18)11-21(19,20)13-7-2-1-3-8-13/h1-9H,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVYYNLWPNKFTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254810 | |
Record name | N-(2-Cyanophenyl)-2-(phenylsulfonyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71993-22-1 | |
Record name | N-(2-Cyanophenyl)-2-(phenylsulfonyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71993-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Cyanophenyl)-2-(phenylsulfonyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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